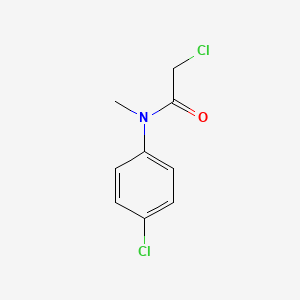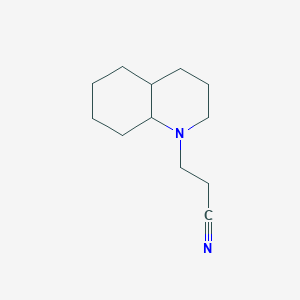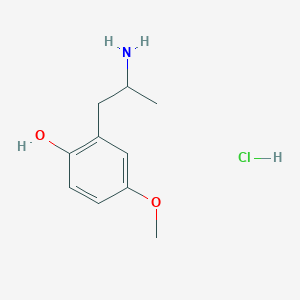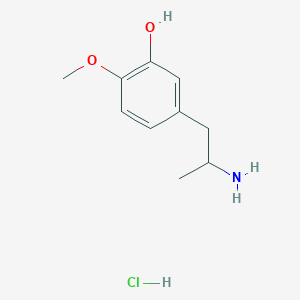
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride is a chemical compound that belongs to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential applications in various fields, including medicine and pharmacology. The compound is structurally related to other well-known psychoactive substances and has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride typically involves several steps, including methylation, formylation, Aldol-type condensation, reduction, and hydrolysis reactions . One common method involves the ammoniation hydrogenation reaction in the presence of a chiral phenethylamine and 2-methoxy-5-(2-oxopropyl)benzsulfamide, catalyzed by Pd/C in an organic solvent . The product is then acidified to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The process typically involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenethylamines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: The compound’s psychoactive properties have led to research into its potential use as a therapeutic agent for conditions such as depression and anxiety.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, disrupting the normal reuptake process and increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and the psychoactive effects associated with the compound. The molecular targets include serotonin, norepinephrine, and dopamine transporters, as well as various receptor subtypes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Structurally similar and shares similar psychoactive properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another isomer with comparable effects but different potency and toxicity profiles.
3,4-Methylenedioxyamphetamine (MDA): A related compound with similar mechanisms of action but different chemical structure.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects, it shares some pharmacological properties with 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct pharmacological properties. Its combination of methoxy and aminopropyl groups contributes to its unique interaction with neurotransmitter systems, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
5-(2-aminopropyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-10(13-2)9(12)6-8;/h3-4,6-7,12H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHVRRKLMYJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B6748893.png)
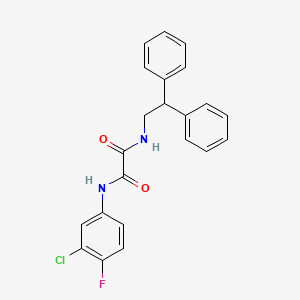

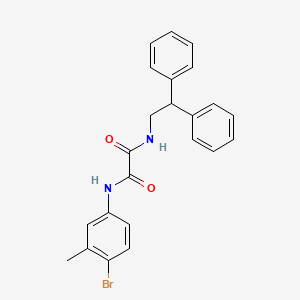
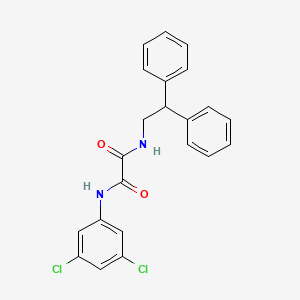
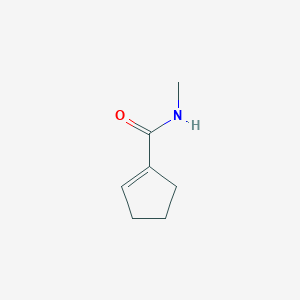
![2-chloro-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B6748944.png)
